molecular formula C11H11NO B2493619 2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one CAS No. 96933-21-0

2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one

Cat. No.: B2493619
CAS No.: 96933-21-0
M. Wt: 173.215
InChI Key: CRJMOQUKRGIGLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one is a tricyclic heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This scaffold serves as a versatile pharmacophore and critical intermediate for the synthesis of complex bioactive molecules. It is notably recognized as a core structure in the potent and selective 5-HT7 (5-hydroxytryptamine) receptor antagonist, DR4004 . Studies on porcine oviduct tissue have demonstrated that DR4004 acts as a competitive antagonist at 5-HT7 receptors, with a high pKb value of 9.31, highlighting the potential of this chemical scaffold in neurological and peripheral serotonin research . Furthermore, this benzo[cd]indole core is a valuable building block in total synthesis. It functions as a key intermediate in classical synthetic routes to lysergic acid, the common precursor to all major ergot alkaloids . These alkaloids, such as ergotamine and ergometrine, are known for their diverse pharmacological effects, including actions on adrenergic, serotoninergic, and dopamine receptors, and have applications in treating conditions like migraines and Parkinson's disease . The compound is offered for research and further manufacturing applications only and is strictly not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2a,3,4,5-tetrahydro-1H-benzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-11-8-5-1-3-7-4-2-6-9(12-11)10(7)8/h2,4,6,8H,1,3,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJMOQUKRGIGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=C(C1)C=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of indole derivatives and cyclization agents such as polyphosphoric acid or Lewis acids. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted indoles, which can be further utilized in the synthesis of complex molecules .

Scientific Research Applications

5-HT7 Receptor Antagonism

One of the primary applications of 2a,3,4,5-tetrahydrobenzo[cd]indol-2(1H)-one is its function as a selective antagonist for the 5-hydroxytryptamine (serotonin) 7 receptor (5-HT7). This receptor is implicated in several physiological processes including mood regulation and cognition. The compound exhibits high affinity for the 5-HT7 receptor, which has been demonstrated through various binding studies. For instance, one study reported a pK(i) value of approximately 7.3 for this compound in rat hypothalamic membranes, indicating strong receptor binding activity .

Effects on Smooth Muscle Relaxation

Research indicates that this compound influences smooth muscle relaxation mediated by the 5-HT7 receptor. In experiments involving isolated oviducts from nonpregnant pigs, the compound was shown to enhance relaxation responses induced by serotonin. This suggests potential applications in reproductive health and related pharmacological interventions .

Case Study 1: Binding Affinity and Selectivity

A study assessed the binding affinity of this compound against various receptors including dopamine D2 and alpha-adrenoceptors. The results indicated that while it primarily targets the 5-HT7 receptor, it also interacts with dopamine D2 receptors, suggesting a multifaceted role in pharmacology .

Receptor Type Binding Affinity (pK(i))
5-HT77.3
Dopamine D2Variable
Alpha(1)-adrenoceptorVariable

Case Study 2: In Vivo Effects

In vivo studies have demonstrated that administration of this compound can lead to hyperglycemia and hypothermia in conscious rats. These effects are dose-dependent and suggest a complex interaction with the central nervous system via multiple receptor pathways .

Potential Therapeutic Applications

The pharmacological profile of this compound suggests several therapeutic avenues:

  • Neurological Disorders : Given its action on serotonin receptors, it could be explored for treating conditions like depression or anxiety.
  • Smooth Muscle Disorders : Its ability to induce relaxation may have implications in treating gastrointestinal or reproductive tract disorders.

Mechanism of Action

The mechanism of action of 2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of bromodomain and extra-terminal (BET) proteins, which play a crucial role in regulating gene expression. By inhibiting these proteins, the compound can modulate various cellular processes, including inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[cd]indol-2(1H)-one Derivatives

6-(3,5-Dimethylisoxazol-4-yl)benzo[cd]indol-2(1H)-one
  • Structure : Features a 3,5-dimethylisoxazole substituent at position 4.
  • Activity : Acts as a bromodomain and extra-terminal (BET) inhibitor. Compound 6 showed a temperature shift (ΔT) of 2.1°C in thermal shift assays (TSA) and inhibited BRD4(1) by mimicking acetyl-lysine interactions .
  • Optimization : Substituents at the R position (e.g., cycloalkyl groups) enhanced hydrophobic interactions with the BRD4 WPF shelf, though activity remained moderate (ΔT = 1.2–1.8°C for derivatives 12 and 13) .
2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide Derivatives
  • Structure : Contains a sulfonamide group at position 5.
  • Activity : Designed as TNF-α inhibitors via virtual screening. Key intermediates like 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride (yield: 38%) were synthesized for further derivatization .
7-Aminobenzo[cd]indol-2(1H)-one
  • Structure: Amino group at position 6.
  • Activity : Inhibits autophagy by blocking Atg4B, reducing p62 degradation (IC₅₀ = 4.9 μM in PANC-1 cells). Synergizes with oxaliplatin in HT-29 colorectal cancer cells .

Partially Saturated Analogues

1-Benzoyl-2,2a,3,4-tetrahydrobenzo[cd]indol-5(1H)-one
  • Structure : Benzoyl group at position 1 and partial saturation.
  • Role : Intermediate in Woodward’s 1956 synthesis of lysergic acid. Structural modifications at C4/C5 enabled amine introduction and D-ring closure .
Polyamine–Benzo[cd]indol-2(1H)-one Conjugates
  • Structure : Homospermine or substituted polyamines attached to the core.
  • Activity : The unsubstituted homospermine hybrid showed potent antimetastatic (82.5% inhibition) and moderate antitumor (46.9% inhibition) effects in vivo. Other substitutions (e.g., alkyl chains) reduced efficacy, emphasizing the importance of polyamine interactions with lysosomal catabolism pathways .

Key Comparative Data

Compound Substituents/Modifications Biological Target Activity/Data Source
2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one Partially saturated core 5-HT₇/D₂ receptors Kd (5-HT₇): ~nM range (DR4004) [3, 15]
6-(3,5-Dimethylisoxazol-4-yl) derivative Isoxazole at C6 BRD4(1) ΔT = 2.1°C (TSA) [6, 10]
2-Oxo-6-sulfonamide derivative Sulfonamide at C6 TNF-α Synthesized for inhibitor screening [14]
Homospermine conjugate Polyamine at C1 Metastasis/Tumor growth 82.5% antimetastatic activity [8, 13]
7-Amino derivative Amino group at C7 Atg4B (autophagy) IC₅₀ = 4.9 μM [9]

Structural-Activity Relationship (SAR) Insights

  • Substituent Position: Activity is highly dependent on substituent placement. For example, C6 modifications (e.g., isoxazole or sulfonamide) optimize interactions with BRD4 or TNF-α, while C7 amino groups target autophagy pathways .
  • Saturation : Partial saturation (as in 2a,3,4,5-tetrahydro derivatives) enhances flexibility, enabling receptor binding (e.g., DR4004’s dual 5-HT₇/D₂ activity) .
  • Polyamine Linkage : Conjugation with polyamines improves lysosomal targeting and antimetastatic effects but requires unsubstituted cores for maximal efficacy .

Biological Activity

2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C11H11NO
  • CAS Number : 96933-21-0
  • Molecular Structure : The compound features a tetrahydrobenzo[cd]indole structure which contributes to its unique biological properties.

1. Neuropharmacological Effects

Recent studies have indicated that derivatives of benzo[cd]indole compounds exhibit neuroprotective properties. For instance, compounds similar to this compound have been shown to inhibit amyloid-beta aggregation and possess antioxidant properties, making them potential candidates for Alzheimer's disease treatment .

Table 1: Neuropharmacological Activities of Related Compounds

Compound NameActivityMechanismReference
IIIM-1266IL-1β suppressionER-β activation
Tacrine-Donepezil HybridAChE inhibitionMulti-target drug action

2. Dopamine Receptor Agonism

A study highlighted the structural similarity between this compound and other dopamine receptor agonists. It was found that certain analogs exhibit selective agonist activity at D3 dopamine receptors while lacking significant activity at D2 receptors. This selectivity could be beneficial in developing treatments for conditions like schizophrenia or Parkinson's disease .

Table 2: Dopamine Receptor Activity Profiles

Compound IDD3R Agonist Activity (EC50)D2R Antagonist Activity (IC50)Reference
Compound 1710 nM15,700 nM
Compound 2278 nM9,000 nM

3. Inflammation Modulation

The compound has also been investigated for its anti-inflammatory properties. Research indicates that related indole derivatives can modulate the NLRP3 inflammasome pathway, which is crucial in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Amyloid-Beta Aggregation Inhibition

In a study involving mouse macrophages (J774A.1 cells), compounds structurally related to this compound demonstrated significant suppression of IL-1β release at concentrations around 10 µM. This finding supports the hypothesis that these compounds could play a role in neurodegenerative disease management by mitigating inflammatory responses associated with amyloid-beta accumulation .

Case Study 2: D3 Receptor Selectivity

Another investigation focused on the optimization of a series of compounds based on the benzo[cd]indole structure for selective D3 receptor agonism. The results showed that modifications to the aryl ether and carboxamide groups significantly enhanced D3 receptor activity while minimizing D2 receptor antagonism, indicating a promising direction for developing new antipsychotic medications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.